2,6-Dibromo-3-(methylsulfonyl)pyridine

Nucleophilic Aromatic Substitution Kinetics Heterocyclic Chemistry

2,6-Dibromo-3-(methylsulfonyl)pyridine (CAS: 2918780-07-9) is a halogenated pyridine derivative featuring two bromine atoms at the 2- and 6-positions and a methylsulfonyl group at the 3-position. With a molecular formula of C6H5Br2NO2S and a molecular weight of 314.98 g/mol, this compound is characterized by its InChI Key KDBXIIKEWVULGG-UHFFFAOYSA-N.

Molecular Formula C6H5Br2NO2S
Molecular Weight 314.98 g/mol
Cat. No. B13703251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-(methylsulfonyl)pyridine
Molecular FormulaC6H5Br2NO2S
Molecular Weight314.98 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(N=C(C=C1)Br)Br
InChIInChI=1S/C6H5Br2NO2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3
InChIKeyKDBXIIKEWVULGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,6-Dibromo-3-(methylsulfonyl)pyridine – CAS 2918780-07-9 – Key Properties and Verified Specifications


2,6-Dibromo-3-(methylsulfonyl)pyridine (CAS: 2918780-07-9) is a halogenated pyridine derivative featuring two bromine atoms at the 2- and 6-positions and a methylsulfonyl group at the 3-position. With a molecular formula of C6H5Br2NO2S and a molecular weight of 314.98 g/mol, this compound is characterized by its InChI Key KDBXIIKEWVULGG-UHFFFAOYSA-N . It is available from reputable suppliers with a certified purity of ≥97% [1].

Why 2,6-Dibromo-3-(methylsulfonyl)pyridine Cannot Be Replaced by Common Pyridine Analogs


The unique combination of two bromine atoms and a methylsulfonyl group on the pyridine ring confers a distinct reactivity profile that is not shared by simpler analogs such as 2,6-dibromopyridine or 3-(methylsulfonyl)pyridine. The presence of the methylsulfonyl group dramatically increases the rate of nucleophilic substitution compared to chloro-substituted analogs [1], while the bromine atoms provide orthogonal handles for cross-coupling reactions. This specific substitution pattern is essential for applications requiring both the electron-withdrawing sulfonyl moiety and two sites for further functionalization.

Quantitative Differentiation Evidence for 2,6-Dibromo-3-(methylsulfonyl)pyridine vs. Analogs


Superior Nucleophilic Displacement Reactivity Compared to Chloro-Analogs

In nucleophilic aromatic substitution reactions, the methylsulfonyl group in pyridine derivatives serves as a highly efficient leaving group. A direct comparison of 3-substituted pyridazines reveals that the methylsulfonyl compound is approximately 90 times more reactive toward methoxide ion than the corresponding chloro-compound [1].

Nucleophilic Aromatic Substitution Kinetics Heterocyclic Chemistry

Verified Commercial Purity Benchmark for Reproducible Synthesis

2,6-Dibromo-3-(methylsulfonyl)pyridine is commercially supplied with a certified purity of ≥97%, as confirmed by independent vendor specifications [1]. This high purity level ensures consistent performance in multi-step synthetic applications and minimizes impurities that could interfere with cross-coupling or nucleophilic substitution reactions.

Organic Synthesis Building Block Quality Control

Unique Substitution Pattern Enables Orthogonal Functionalization

The specific 2,6-dibromo-3-(methylsulfonyl) pattern provides two distinct reactivity handles: the bromine atoms are amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the sulfonyl group can be selectively displaced by nucleophiles via ipso-substitution [1]. This orthogonal reactivity is not available in simpler analogs like 2,6-dibromopyridine (which lacks the sulfonyl leaving group) or 3-(methylsulfonyl)pyridine (which lacks the bromine coupling sites).

Cross-Coupling Medicinal Chemistry Macrocycle Synthesis

Class-Level Anti-Chlamydial Potential Demonstrated for Sulfonylpyridines

While 2,6-dibromo-3-(methylsulfonyl)pyridine itself has not been the subject of published biological studies, the sulfonylpyridine scaffold has demonstrated promising anti-chlamydial activity. A 2023 SAR study reported that several sulfonylpyridine derivatives were capable of halting the growth of C. trachomatis, with a lead compound exhibiting improved potency over earlier molecules and selective antibacterial activity [1].

Antimicrobial Chlamydia trachomatis SAR

Validated Application Scenarios for 2,6-Dibromo-3-(methylsulfonyl)pyridine Based on Quantitative Evidence


Synthesis of Orthogonally Functionalized Pyridine Libraries

Leverage the dual reactivity of 2,6-dibromo-3-(methylsulfonyl)pyridine to construct diverse substituted pyridine scaffolds. The bromine atoms can undergo sequential Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups at the 2- and 6-positions, while the methylsulfonyl group at the 3-position can be displaced with nucleophiles such as alkoxides or amines to introduce a third functional handle [1].

Construction of 2,6-Disubstituted Pyridine Macrocycles via Ipso-Substitution

Utilize the methylsulfonyl group as a leaving group in ipso-substitution reactions to synthesize novel macrocycles. As demonstrated with related 2- and 4-sulfonylpyridines, the sulfonyl group can be displaced by nucleophiles to form carbon-oxygen or carbon-sulfur bridges, enabling the construction of 2,6-disubstituted macrocyclic architectures [1].

Medicinal Chemistry Hit-to-Lead Exploration for Anti-Chlamydial Agents

Given the validated anti-chlamydial activity of sulfonylpyridine derivatives [1], this compound serves as a structurally distinct scaffold for SAR studies. Its unique 2,6-dibromo substitution pattern may be exploited to explore chemical space around the core, potentially yielding new analogs with improved potency and selectivity against Chlamydia trachomatis.

Preparation of Pyridine Sulfonamide Derivatives

2,6-Dibromo-3-(methylsulfonyl)pyridine can be employed as a key intermediate in the synthesis of pyridine sulfonamides. Building on established protocols for converting 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide via halogen-metal exchange and subsequent sulfonamide formation , the presence of the pre-installed methylsulfonyl group may offer a more direct route to certain sulfonamide targets.

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